molecular formula C30H32N4O5S B2530626 N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide CAS No. 422292-81-7

N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide

Cat. No.: B2530626
CAS No.: 422292-81-7
M. Wt: 560.67
InChI Key: BNVLOCHXGLYKDA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 3,4-dihydroquinazolin-4-one core substituted with a thioether-linked carbamoylmethyl group and a cyclohexane-1-carboxamide moiety. The quinazolinone scaffold is known for its pharmacological versatility, particularly in targeting enzymes like tyrosine kinases or DNA repair pathways .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c1-38-26-11-5-4-10-25(26)32-27(35)19-40-30-33-24-9-3-2-8-23(24)29(37)34(30)18-20-12-14-21(15-13-20)28(36)31-17-22-7-6-16-39-22/h2-11,16,20-21H,12-15,17-19H2,1H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVLOCHXGLYKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with various intermediates to form the final compound. Key steps include:

    Formation of furan-2-ylmethylamine: This can be achieved through the reaction of furan-2-carboxaldehyde with an amine source under reductive amination conditions.

    Synthesis of the quinazolinone intermediate: This involves the reaction of 2-aminobenzamide with appropriate reagents to form the quinazolinone core.

    Coupling reactions: The furan-2-ylmethylamine is coupled with the quinazolinone intermediate using coupling agents such as EDCI or DCC in the presence of a base.

    Final assembly: The cyclohexane carboxamide group is introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Brominated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural motifs in the compound are shared with several pharmacologically active derivatives:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound 3,4-Dihydroquinazolin-4-one -Thioether-linked 2-methoxyphenylcarbamoyl
-Cyclohexane-1-carboxamide
Under investigation
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (477329-16-1) 3,4-Dihydroquinazolin-4-one -Thioether-linked sulfamoylphenyl
-Chlorophenyl
Anti-inflammatory, enzyme inhibition
Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate 3,4-Dihydroquinazolin-4-one + 1,4-DHP -Sulfamoylphenyl
-1,4-Dihydropyridine (DHP)
Antiulcer (comparable to ranitidine)
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide Pyrazole -Cyclohexylmethyl
-4-Fluorophenyl
Cannabinoid receptor modulation

Key Observations :

  • The 3,4-dihydroquinazolin-4-one core is critical for enzyme inhibition (e.g., antiulcer activity in ), while substitutions on the quinazolinone ring (e.g., sulfamoylphenyl in ) dictate target selectivity.
  • The thioether linkage in the target compound and 477329-16-1 enhances stability compared to ester or amide bonds in similar derivatives.
  • Cyclohexane and furan moieties in the target compound are uncommon in classical quinazolinone drugs but may improve pharmacokinetic properties.
Physicochemical Properties
  • Lipophilicity : The cyclohexane and furan groups increase logP compared to sulfamoylphenyl-substituted analogs, suggesting better membrane permeability but lower aqueous solubility.
  • Hydrogen Bonding: The carboxamide and quinazolinone groups provide multiple H-bond acceptors/donors, similar to antiulcer agents in .
Pharmacological Activity
  • Antiulcer Potential: Quinazolinones with sulfonamide substituents (e.g., ) inhibit gastric acid secretion via H+/K+-ATPase or prostaglandin modulation. The target compound’s 2-methoxyphenylcarbamoyl group may enhance COX-2 selectivity.
  • Enzyme Inhibition : The thioether linkage in 477329-16-1 confers potent inhibition of matrix metalloproteinases (MMPs), suggesting the target compound may share this activity.
  • Structural-Activity Discordance : Despite a Tanimoto coefficient >0.8 with some analogs, gene expression profiles may diverge due to the furan and cyclohexane groups .

Biological Activity

N-[(furan-2-yl)methyl]-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups, including a furan ring, a cyclohexane moiety, and a quinazoline derivative. Its structure can be summarized as follows:

  • Furan Ring : Contributes to the compound's reactivity and biological activity.
  • Cyclohexane : Provides a hydrophobic character which may enhance membrane penetration.
  • Quinazoline Derivative : Known for various biological activities, including anti-cancer properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies have reported IC50 values in the low micromolar range for related compounds against different cancer cell lines.
  • Induction of Apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Angiogenesis : Some derivatives have shown the ability to inhibit vascular endothelial growth factor (VEGF) signaling pathways.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression:

Enzyme TargetActivity TypeIC50 Value (µM)
ATAD2InhibitorNot specified
SARS-CoV-2 Main ProteaseNon-peptidomimetic inhibitor1.55 - 10.76

The inhibition of the SARS-CoV-2 main protease highlights its potential in antiviral applications, particularly against COVID-19.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remain limited. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Study on Quinazoline Derivatives

A study published in Journal of Medicinal Chemistry evaluated several quinazoline derivatives for their anticancer properties. Among them, compounds with furan substituents showed enhanced potency against A549 lung cancer cells with IC50 values ranging from 1 to 5 µM .

SARS-CoV-2 Inhibition Study

In another study focused on SARS-CoV-2 inhibitors, derivatives similar to N-[(furan-2-yl)methyl]-4-{[2-(...)]} were screened for their ability to inhibit the main protease (Mpro). The most promising candidates exhibited IC50 values as low as 1.55 µM, indicating strong potential for therapeutic development against COVID-19 .

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